Cas no 221697-09-2 (Y1 receptor antagonist 1)

Y1 receptor antagonist 1 structure
Productnaam:Y1 receptor antagonist 1
Y1 receptor antagonist 1 Chemische en fysische eigenschappen
Naam en identificatie
-
- N-[(1R)-4-[(Aminoiminomethyl)amino]-1-[[[(1R)-1-(4-hydroxyphenyl)ethyl]amino]carbonyl]butyl]-α-phenylbenzeneacetamide
- Y1 receptor antagonist 1
- AKOS040733811
- 7NCK567YKQ
- DA-68753
- MS-29063
- N-((1R)-4-((AMINOIMINOMETHYL)AMINO)-1-((((1R)-1-(4-HYDROXYPHENYL)ETHYL)AMINO)CARBONYL)BUTYL)-.ALPHA.-PHENYLBENZENEACETAMIDE
- Ar-H040922 freebase
- (2R)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(1R)-1-(4-hydroxyphenyl)ethyl]pentanamide
- Benzeneacetamide, N-((1R)-4-((aminoiminomethyl)amino)-1-((((1R)-1-(4-hydroxyphenyl)ethyl)amino)carbonyl)butyl)-alpha-phenyl-
- UNII-7NCK567YKQ
- 221697-09-2
- HY-101704
- H 409-22
- BENZENEACETAMIDE, N-((1R)-4-((AMINOIMINOMETHYL)AMINO)-1-((((1R)-1-(4-HYDROXYPHENYL)ETHYL)AMINO)CARBONYL)BUTYL)-.ALPHA.-PHENYL-
- CS-7270
- N-((1R)-4-((Aminoiminomethyl)amino)-1-((((1R)-1-(4-hydroxyphenyl)ethyl)amino)carbonyl)butyl)-alpha-phenylbenzeneacetamide
- H-409/22
- SCHEMBL1593464
- (2R)-2-((2,2-Diphenylacetyl)amino)-5-guanidino-N-((1R)-1-(4-hydroxyphenyl)ethyl)pentanamide
-
- Inchi: InChI=1S/C28H33N5O3/c1-19(20-14-16-23(34)17-15-20)32-26(35)24(13-8-18-31-28(29)30)33-27(36)25(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-7,9-12,14-17,19,24-25,34H,8,13,18H2,1H3,(H,32,35)(H,33,36)(H4,29,30,31)/t19-,24-/m1/s1
- InChI-sleutel: AOUQZUZEYSDMEZ-NTKDMRAZSA-N
- LACHT: O=C(N[C@@H](C(N[C@@H](C1=CC=C(O)C=C1)C)=O)CCCNC(N)=N)C(C2=CC=CC=C2)C3=CC=CC=C3
Berekende eigenschappen
- Exacte massa: 487.25833993g/mol
- Monoisotopische massa: 487.25833993g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 5
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 36
- Aantal draaibare bindingen: 11
- Complexiteit: 688
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.9
- Topologisch pooloppervlak: 143Ų
Y1 receptor antagonist 1 Beveiligingsinformatie
- Opslagvoorwaarde:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Y1 receptor antagonist 1 Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-101704-1mg |
Y1 receptor antagonist 1 |
221697-09-2 | 95.03% | 1mg |
¥4756 | 2023-08-31 | |
A2B Chem LLC | AX64146-1mg |
Y1 receptor antagonist 1 |
221697-09-2 | 99% | 1mg |
$464.00 | 2024-01-01 | |
ChemScence | CS-7270-1mg |
Y1 receptor antagonist 1 |
221697-09-2 | 99.69% | 1mg |
$429.0 | 2022-04-27 | |
MedChemExpress | HY-101704-1mg |
Y1 receptor antagonist 1 |
221697-09-2 | 95.03% | 1mg |
¥4756 | 2024-04-19 | |
eNovation Chemicals LLC | Y1249396-1mg |
Y1 receptor antagonist 1 |
221697-09-2 | 99% | 1mg |
$780 | 2024-06-05 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce46132-1mg |
Y1 receptor antagonist 1 |
221697-09-2 | 98% | 1mg |
¥6151.00 | 2023-09-08 | |
1PlusChem | 1P01EOSY-1mg |
Y1 receptor antagonist 1 |
221697-09-2 | 99% | 1mg |
$528.00 | 2023-12-18 |
Y1 receptor antagonist 1 Gerelateerde literatuur
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Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
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3. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:221697-09-2)Y1 receptor antagonist 1

Zuiverheid:99%
Hoeveelheid:1mg
Prijs ($):1028.0